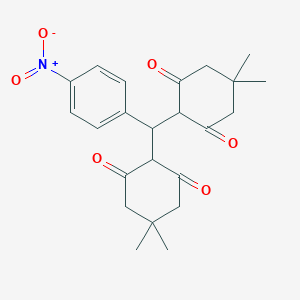![molecular formula C14H21N3O B273553 N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide, also known as BICP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BICP is a bicyclic compound that contains an imidazole ring, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide is not fully understood, but it is believed to act on the dopaminergic system in the brain. N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective effects, N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have anti-inflammatory effects and to improve cognitive function. N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has also been shown to have a low toxicity profile, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide is its high purity and yield in synthesis, which makes it a reliable compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to determine its efficacy in human clinical trials. Additionally, N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide may have potential applications in other areas such as cancer treatment and cardiovascular disease. Further research is needed to explore these potential applications.
Méthodes De Synthèse
N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide can be synthesized through a multistep process that involves the reaction of 1H-imidazole-1-propylamine with bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, followed by the dehydration of the resulting intermediate to yield N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide. The synthesis of N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may be a promising candidate for drug development.
Propriétés
Nom du produit |
N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide |
|---|---|
Formule moléculaire |
C14H21N3O |
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
N-(3-imidazol-1-ylpropyl)bicyclo[2.2.1]heptane-3-carboxamide |
InChI |
InChI=1S/C14H21N3O/c18-14(13-9-11-2-3-12(13)8-11)16-4-1-6-17-7-5-15-10-17/h5,7,10-13H,1-4,6,8-9H2,(H,16,18) |
Clé InChI |
AMPGTEOZFIESHK-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C(=O)NCCCN3C=CN=C3 |
SMILES canonique |
C1CC2CC1CC2C(=O)NCCCN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)

![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)




![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)